(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
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Overview
Description
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a piperazine ring, a nitrophenyl group, and an enedioic acid moiety, which contribute to its diverse chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 2-(3-methyl-4-phenylpiperazin-1-yl)acetamide through the reaction of 3-methyl-4-phenylpiperazine with acetic anhydride.
Nitration: The next step is the nitration of the acetamide derivative using a nitrating agent such as nitric acid to introduce the nitrophenyl group.
Coupling with (E)-but-2-enedioic Acid: Finally, the nitrated acetamide is coupled with (E)-but-2-enedioic acid under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-4-phenylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide: Lacks the (E)-but-2-enedioic acid moiety.
(E)-but-2-enedioic acid derivatives: Lacks the piperazine and nitrophenyl groups.
Uniqueness
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
118989-85-8 |
---|---|
Molecular Formula |
C27H30N4O11 |
Molecular Weight |
586.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C19H22N4O3.2C4H4O4/c1-15-13-21(11-12-22(15)17-5-3-2-4-6-17)14-19(24)20-16-7-9-18(10-8-16)23(25)26;2*5-3(6)1-2-4(7)8/h2-10,15H,11-14H2,1H3,(H,20,24);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
ZZOCDNHMKHVHOW-LVEZLNDCSA-N |
Isomeric SMILES |
CC1N(CCN(C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-].C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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